molecular formula C22H21ClN2O6 B1681637 Sermetacin CAS No. 57645-05-3

Sermetacin

Cat. No.: B1681637
CAS No.: 57645-05-3
M. Wt: 444.9 g/mol
InChI Key: AUDFHJLSHQWFQQ-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sermetacin can be synthesized through a multi-step process involving the acylation of L-serine with 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid. The reaction typically involves the use of acetonitrile, water, and phosphoric acid as solvents . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The process involves the separation of this compound on a reverse-phase HPLC column, such as the Newcrom R1 column, which is known for its low silanol activity . This method allows for the efficient isolation and purification of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Sermetacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Sermetacin has a wide range of scientific research applications, including:

Mechanism of Action

Sermetacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators . By blocking COX activity, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. The molecular targets of this compound include COX-1 and COX-2 enzymes, which play key roles in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sermetacin

This compound is unique due to its specific chemical structure, which includes a 4-chlorobenzoyl group and a methoxy group on the indole ring. This structure contributes to its distinct pharmacological properties and therapeutic potential.

Properties

CAS No.

57645-05-3

Molecular Formula

C22H21ClN2O6

Molecular Weight

444.9 g/mol

IUPAC Name

(2S)-2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C22H21ClN2O6/c1-12-16(10-20(27)24-18(11-26)22(29)30)17-9-15(31-2)7-8-19(17)25(12)21(28)13-3-5-14(23)6-4-13/h3-9,18,26H,10-11H2,1-2H3,(H,24,27)(H,29,30)/t18-/m0/s1

InChI Key

AUDFHJLSHQWFQQ-SFHVURJKSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(CO)C(=O)O

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(CO)C(=O)O

Appearance

Solid powder

57645-05-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sermetacin;  SH G 318 AB;  SHG 318 AB;  TVX 3158;  Sermetacina; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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